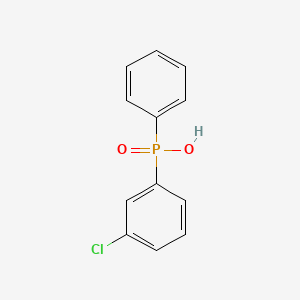

Phosphinic acid, (m-chlorophenyl)phenyl-

Description

Contextual Significance of Substituted Phosphinic Acids within Organophosphorus Chemistry

Substituted phosphinic acids, the class to which (m-chlorophenyl)phenyl-phosphinic acid belongs, hold considerable importance in various scientific and industrial domains. Their structural similarity to the transition states of amide bond formation and hydrolysis makes them effective enzyme inhibitors. kent.ac.uk This property is particularly relevant in the design of therapeutic agents.

Furthermore, phosphinic acids serve as crucial intermediates in the synthesis of more complex organophosphorus compounds. researchgate.net They are also utilized in hydrometallurgy for the extraction and separation of metals, with certain dialkylphosphinic acids being commercialized for this purpose under trade names like Cyanex. wikiwand.com The carbon-phosphorus bond in these compounds is notably stable, allowing them to withstand harsh chemical conditions such as boiling in strong acids or bases. nih.gov

Overview of Academic Research Trajectories in Phosphinic Acid Synthesis and Reactivity

Academic research into phosphinic acids has historically focused on developing novel synthetic routes and understanding their chemical reactivity. The synthesis of phosphinic acids can be approached through various methods, each with its own advantages and limitations. A significant portion of research has been dedicated to the formation of the P-C bond, which is central to the structure of these molecules. researchgate.net

Common synthetic strategies include:

Oxidation of secondary phosphine (B1218219) oxides: This is a well-established method where secondary phosphine oxides are oxidized to the corresponding phosphinic acids, often using hydrogen peroxide. kent.ac.uk

Hydrolysis of phosphinic acid chlorides: The chlorination of a phosphine oxide followed by hydrolysis is another efficient route, particularly for higher molecular weight phosphinic acids. kent.ac.uk

Palladium-catalyzed cross-coupling reactions: More modern approaches involve the palladium-catalyzed coupling of hypophosphite salts with aromatic halides, offering a direct route to monosubstituted and potentially disubstituted phosphinic acids. researchgate.netacs.org

Michaelis-Arbuzov rearrangement: This classic reaction can be adapted for the synthesis of certain phosphinic acid derivatives. organic-chemistry.org

The reactivity of phosphinic acids is largely dictated by the nature of the organic substituents attached to the phosphorus atom. Research in this area explores their utility as building blocks for more complex molecules and their interactions with biological systems.

Hierarchical Classification of Phosphinic Acids and their Structural Analogues in Chemical Literature

Organophosphorus compounds are systematically classified based on the oxidation state of the phosphorus atom and the nature of the substituents attached to it. wikipedia.orgnih.gov Phosphinic acids fall under the category of organophosphorus(V) compounds, which are characterized by a pentavalent phosphorus center.

A hierarchical classification can be outlined as follows:

Organophosphorus Compounds

Phosphorus(V) Compounds wikipedia.org

Phosphate esters: General formula O=P(OR)₃. wikipedia.org

Phosphonic acids and their esters: Contain one P-C bond (RP(=O)(OH)₂). wikipedia.org

Phosphinic acids and their esters: Contain two P-C bonds (R₂P(=O)OH). wikipedia.org (m-chlorophenyl)phenyl-phosphinic acid belongs to this subclass.

Phosphine oxides: General structure R₃P=O. wikipedia.org

Phosphorus(III) Compounds wikipedia.org

Phosphites, phosphonites, and phosphinites. wikipedia.org

Phosphines. wikipedia.org

This classification helps in understanding the general properties and reactivity patterns of different classes of organophosphorus compounds. nih.gov The presence of two direct carbon-phosphorus bonds distinguishes phosphinic acids from phosphonic acids (one C-P bond) and phosphoric acid esters (no C-P bonds). wikiwand.com

Table 2: Classification of Selected Organophosphorus Acids

| Class | General Formula | Number of P-C Bonds | Example |

| Phosphoric acid | (HO)₃PO | 0 | Phosphoric acid |

| Phosphonic acid | R-PO(OH)₂ | 1 | Phenylphosphonic acid |

| Phosphinic acid | R₂PO(OH) | 2 | (m-chlorophenyl)phenyl-phosphinic acid |

This interactive table illustrates the classification of phosphinic acid and its structural analogues based on the number of carbon-phosphorus bonds.

Structure

3D Structure

Properties

CAS No. |

5435-76-7 |

|---|---|

Molecular Formula |

C12H10ClO2P |

Molecular Weight |

252.63 g/mol |

IUPAC Name |

(3-chlorophenyl)-phenylphosphinic acid |

InChI |

InChI=1S/C12H10ClO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,(H,14,15) |

InChI Key |

KFYUDODGSTXHRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for M Chlorophenyl Phenylphosphinic Acid and Analogues

Strategies for P-C Bond Formation in Arylphosphinic Acids

The creation of the phosphorus-carbon bond is the cornerstone of synthesizing arylphosphinic acids. Several powerful methods have been developed, each offering unique advantages in terms of starting material accessibility and reaction conditions.

Grignard reagents are highly effective nucleophiles for forming P-C bonds by reacting with various phosphorus electrophiles. wikipedia.org A common strategy for synthesizing unsymmetrical diarylphosphinic acids involves the sequential addition of aryl Grignard reagents.

One established route begins with the reaction of a dialkyl phosphite, such as diethyl phosphonate (B1237965), with a first Grignard reagent (e.g., phenylmagnesium bromide) to displace one of the alkoxy groups. The resulting intermediate can then react with a second, different Grignard reagent (e.g., m-chlorophenylmagnesium bromide). This sequence typically yields a secondary phosphine (B1218219) oxide after hydrolysis. kent.ac.ukstackexchange.com This secondary phosphine oxide is a direct precursor to the desired phosphinic acid. kent.ac.uk

Alternatively, phosphorus halides like phosphoryl chloride (POCl₃) or chlorophosphonates can be used. kent.ac.uk However, the high reactivity of Grignard reagents poses a challenge. When using POCl₃, the reaction can be difficult to control, often leading to the formation of tertiary phosphine oxides from the addition of three equivalents of the Grignard reagent, rather than the desired disubstituted product. kent.ac.ukresearchgate.net Slow, reversed addition of the Grignard reagent to the phosphorus substrate can help mitigate this over-addition. kent.ac.uk Using sterically bulky phosphonic dichlorides can also limit the reaction to the desired disubstitution. kent.ac.uk Moderating the reactivity of the Grignard reagent, for instance, through the use of specific ethers, is another strategy to prevent unwanted subsequent additions. organic-chemistry.orgwisc.edu

Table 1: Grignard Reagent-Mediated Strategies for Phosphinic Acid Precursors

| Phosphorus Substrate | Grignard Reagent(s) | Intermediate Product | Key Considerations |

| Dialkyl Phosphites (e.g., (EtO)₂P(O)H) | 1. Ar¹MgX 2. Ar²MgX | Ar¹Ar²P(O)H (Secondary Phosphine Oxide) | Good for unsymmetrical products; sequential addition required. kent.ac.uk |

| Phosphoryl Chloride (POCl₃) | ArMgX | Ar₂P(O)Cl (Phosphinic Chloride) or Ar₃P(O) (Tertiary Phosphine Oxide) | Risk of over-addition leading to tertiary phosphine oxide contamination. kent.ac.ukresearchgate.net |

| Chlorophosphonates (e.g., ClP(O)(OR)₂) | ArMgX | ArP(O)(OR)₂ (Phosphonate) or Ar₂P(O)OR (Phosphinate) | Competitive displacement of the alkoxy group can occur. kent.ac.uk |

| Phosphorus Trichloride (PCl₃) | ArMgX | Ar₂PCl (Chlorophosphine) | Product requires subsequent oxidative hydrolysis; can lead to over-substitution. kent.ac.uk |

Radical-mediated reactions provide an alternative pathway for forming P-C bonds, particularly through the addition of phosphorus-centered radicals to unsaturated systems like alkenes and alkynes. nih.gov This method, often termed hydrophosphinylation, typically involves a radical initiator to generate a phosphinyl radical from a precursor such as hypophosphorous acid (H₃PO₂) or its salts and esters. nih.govcsu.edu.cn

The general mechanism involves three stages:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide like di-tert-butyl peroxide (DTBP), decomposes upon heating to generate radicals. csu.edu.cnorganic-chemistry.org These radicals then abstract a hydrogen atom from the P-H bond of the phosphorus reagent, creating a phosphinyl radical.

Propagation: The newly formed phosphorus-centered radical adds across the double or triple bond of an unsaturated organic molecule. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of the phosphorus reagent, propagating the radical chain and forming the desired P-C bond. nih.gov

Termination: The reaction ceases when two radicals combine.

While this method is well-established for the synthesis of alkylphosphinic acids from α-olefins, its application to arylphosphinic acids is less direct. csu.edu.cn However, the principles can be extended to the addition of P-H compounds to aryl-substituted alkenes (e.g., styrenes) or through other radical arylation processes. oaepublish.com The development of visible-light photoredox catalysis has significantly expanded the scope of radical C-P bond formation under mild conditions. oaepublish.com

Table 2: Conditions for Radical C-P Bond Formation

| Phosphorus Reagent | Unsaturated Substrate | Initiator/Conditions | Product Type |

| Hypophosphorous Acid (H₃PO₂) | α-Olefins | Di-tert-butyl peroxide (DTBP), ~130 °C | Dialkylphosphinic Acid csu.edu.cn |

| Ethyl Phosphinate | Alkenes, Alkynes | AIBN, Thermal | H-Phosphinates organic-chemistry.org |

| Hypophosphite Salts/Esters | Alkenes | Et₃B/O₂, Room Temperature | Phosphinic Acid Derivatives organic-chemistry.org |

| P(O)-H Compounds | Alkenes | Visible-light photoredox catalyst | Various Organophosphorus Compounds oaepublish.com |

The Pudovik reaction and the related Abramov reaction are classic methods for P-C bond formation that involve the nucleophilic addition of a trivalent phosphorus species to an electrophilic center, such as a carbonyl or imine group. kent.ac.uk These reactions are particularly useful for synthesizing α-functionalized phosphinic acids.

In a typical aza-Pudovik reaction, a compound containing a P-H bond, such as a secondary phosphine oxide or a mono-substituted phosphinic acid (e.g., phenylphosphinic acid), adds across the C=N double bond of an imine. beilstein-journals.orgnih.gov This reaction directly forms a P-C bond and results in an α-amino phosphinic acid derivative. beilstein-journals.orgmdpi.com The reaction can be performed under solvent-free conditions and is often accelerated by microwave irradiation. beilstein-journals.orgnih.gov

The synthesis of α-aryl-α-aminophosphine oxides has been achieved by adding diphenylphosphine (B32561) oxide to various imines. beilstein-journals.org This demonstrates the utility of the Pudovik reaction for creating complex phosphinic acid analogues. For the synthesis of (m-chlorophenyl)phenylphosphinic acid itself, this method is less direct, but it represents a powerful tool for creating analogues with functional groups adjacent to the phosphorus center.

Table 3: Pudovik and Analogue Reaction Examples

| Phosphorus Reagent | Electrophile | Product |

| Dialkyl Phosphite | Imine (Ar-CH=N-R) | α-Aminophosphonate beilstein-journals.orgnih.gov |

| Diphenylphosphine Oxide | Imine (Ar-CH=N-R) | α-Aminophosphine Oxide beilstein-journals.org |

| Phosphinic Acid (H₃PO₂) | Benzyl (B1604629) Imine | 1-Aminoalkylphosphinic Acid kent.ac.uk |

| Fluoroaryl Phosphinic Acid | Ketone (e.g., Acetone) | α-Hydroxy Phosphinic Acid nih.gov |

Oxidation Pathways for Precursor Conversion to Phosphinic Acids

Once the diaryl phosphorus framework has been assembled, a final oxidation or hydrolysis step is often required to furnish the phosphinic acid.

The oxidation of secondary phosphine oxides (SPOs), which have the general structure R₂P(O)H, is a highly efficient and common final step in the synthesis of phosphinic acids (R₂P(O)OH). kent.ac.uk SPOs exist in tautomeric equilibrium with their trivalent phosphinous acid form (R₂POH), but the pentavalent oxide form typically predominates, making them relatively stable and easy to handle. wikipedia.orgrsc.org

The precursor for the target molecule, (m-chlorophenyl)(phenyl)phosphine oxide, can be prepared via the Grignard methodologies described previously (Section 2.1.1). Once obtained, this SPO can be readily oxidized. While atmospheric oxygen can be used, the reaction is often slow. kent.ac.uk Hydrogen peroxide (H₂O₂) is now the preferred oxidant, providing a cleaner and more efficient conversion. kent.ac.ukwikipedia.org The reaction involves the oxidation of the P-H bond to a P-OH group, yielding the final phosphinic acid. wikipedia.org

Table 4: Common Oxidants for Secondary Phosphine Oxides

| Oxidizing Agent | Typical Conditions | Notes |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often at room temperature or with mild heating | Preferred method; generally clean and high-yielding. kent.ac.uk |

| Air / Oxygen | Often requires elevated temperatures (e.g., 70 °C in a solvent like isopropyl alcohol) | Can be effective but may be slower and less controlled than H₂O₂. kent.ac.ukbohrium.com |

| Nitrogen Oxides | Varies | Effective for converting phosphinites to phosphinates. kent.ac.uk |

An alternative route to phosphinic acids is through the hydrolysis of a phosphinic acid chloride precursor, such as (m-chlorophenyl)phenylphosphinic chloride. kent.ac.uk These chlorides are valuable synthetic intermediates that can be prepared through various methods, including the reaction of Grignard reagents with POCl₃ or the chlorination of secondary phosphine oxides using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). kent.ac.ukthieme-connect.de

Once the phosphinic acid chloride is formed, it is readily hydrolyzed to the corresponding phosphinic acid upon treatment with water. kent.ac.uk This hydrolysis is often rapid and can be performed in acidic or neutral conditions. In some synthetic sequences, the phosphinic chloride is not isolated but is generated and hydrolyzed in situ to directly yield the phosphinic acid. kent.ac.uk The use of concentrated hydrochloric acid at reflux is a general and effective method for the hydrolysis of related phosphinate esters to their corresponding acids. mdpi.com

Table 5: Hydrolysis Conditions for Phosphorus Acid Derivatives

| Precursor | Reagent/Conditions | Product |

| Phosphinic Acid Chloride (R₂P(O)Cl) | Water, aqueous acid, or base | Phosphinic Acid (R₂P(O)OH) kent.ac.uk |

| Phosphinate Ester (R₂P(O)OR') | Concentrated HCl, reflux | Phosphinic Acid (R₂P(O)OH) mdpi.com |

| Phosphonate Ester (RP(O)(OR')₂) | Concentrated HCl, reflux | Phosphonic Acid (RP(O)(OH)₂) nih.gov |

| Phosphonamidic Chloride | Acidic Hydrolysis | Phosphinic Acid kent.ac.uk |

Hydrolytic Cleavage of Phosphinate Esters to Yield Free Acids

Acid-catalyzed hydrolysis is a widely applied method for converting phosphinate esters to phosphinic acids. nih.gov The reaction mechanism can vary depending on the structure of the ester. For instance, the hydrolysis of methyl dialkylphosphinates has been shown to proceed via an A2 mechanism, involving water in the rate-determining step and cleavage of the P-O bond. nih.govcdnsciencepub.comingentaconnect.com In contrast, benzyl dialkylphosphinates are believed to hydrolyze through a unimolecular A-1 mechanism, where C-O bond cleavage occurs. nih.govcdnsciencepub.com

The rate of hydrolysis is influenced by the concentration of the acid, with studies on methyl methyl-arylphosphinates showing an optimal rate at 6–7 M HClO4. nih.gov Similarly, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) exhibits a maximum rate at 1.5 M HClO4, with higher concentrations leading to acidic inhibition. nih.gov Common acids used for this purpose include concentrated hydrochloric acid and sulfuric acid. nih.govresearchgate.net For example, a study on cyclic phosphinates determined that optimal conditions for hydrolysis involved using 3 equivalents of concentrated HCl in water for 6 hours. nih.govresearchgate.net

| Mechanism Type | Description | Example Substrate | Key Characteristics |

|---|---|---|---|

| AAc2 | Bimolecular, acyl-oxygen cleavage | Methyl dialkylphosphinates | Water is involved in the rate-determining step; P-O bond is cleaved. nih.gov |

| AAl1 | Unimolecular, alkyl-oxygen cleavage | Benzyl dialkylphosphinates | Water is not involved in the rate-determining step; C-O bond is cleaved. nih.govcdnsciencepub.com |

Base-catalyzed, or alkaline, hydrolysis provides an alternative route to free phosphinic acids from their esters. This method typically involves treating the phosphinate ester with a strong base, such as sodium hydroxide (B78521). nih.gov The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center. dtic.mil The resulting sodium salt of the phosphinic acid is then neutralized in a subsequent step with a mineral acid, like hydrochloric acid, to yield the free phosphinic acid. nih.gov

A significant factor influencing the rate of alkaline hydrolysis is steric hindrance around the phosphorus atom. nih.gov For example, it has been observed that ethyl di-tert-butylphosphinate hydrolyzes 500 times more slowly than ethyl diisopropylphosphinate, highlighting the profound impact of bulky substituents on the reaction rate. nih.gov Typical conditions may involve stirring the ester with two equivalents of aqueous NaOH at elevated temperatures (e.g., 80°C) for several hours. nih.gov

| Factor | Influence on Base-Catalyzed Hydrolysis | Example |

|---|---|---|

| Steric Hindrance | Increased steric bulk on the alkyl groups attached to phosphorus significantly decreases the reaction rate. nih.gov | Ethyl di-tert-butylphosphinate hydrolyzes much slower than ethyl diisopropylphosphinate. nih.gov |

| Resulting Acid Strength | The strength of the phosphinic acid formed is a major factor influencing the hydrolysis. nih.gov | General principle affecting reaction equilibrium and rate. |

Dealkylation using trimethylsilyl (B98337) halides is a particularly mild and effective method for cleaving phosphinate esters, especially for substrates containing functional groups that are sensitive to harsh acidic or basic conditions. nih.gov Reagents such as iodotrimethylsilane (B154268) (TMSI) and chlorotrimethylsilane (B32843) (TMSCl) are commonly employed. rsc.orgnih.gov

The reaction with iodotrimethylsilane is rapid and quantitative at room temperature. rsc.org It transforms the alkyl phosphinate ester into a trimethylsilyl phosphinate ester, releasing an alkyl iodide as a byproduct. rsc.org This silyl (B83357) ester intermediate can then be easily hydrolyzed (solvolysis) with water or methanol (B129727) to furnish the final phosphinic acid. researchgate.netrsc.org This method is selective for alkyl esters, leaving aryl ester functions unaffected. rsc.org

Chlorotrimethylsilane can also be used, though it often requires more forcing conditions, such as elevated temperatures in a sealed reaction vessel, to achieve complete dealkylation. nih.govgoogle.com The use of a compatible solvent can significantly accelerate the reaction compared to solvent-free processes. google.com Subsequent hydrolysis of the intermediate trimethylsilyl phosphonate yields the desired phosphonic acid in nearly quantitative amounts. google.com

| Reagent | Typical Conditions | Advantages | Notes |

|---|---|---|---|

| Iodotrimethylsilane (TMSI) | Room temperature. rsc.org | Mild, rapid, and quantitative reaction. rsc.org Selective for alkyl esters. rsc.org | The resulting trimethylsilyl ester is hydrolyzed in a separate step. rsc.org |

| Chlorotrimethylsilane (TMSCl) | Elevated temperature in a sealed vessel, often with a solvent. nih.govgoogle.com | Leads to high conversion and yield. nih.gov | More forcing conditions required compared to TMSI. |

Phospha-Mannich Reactions and Related Condensation Approaches for Substituted Phosphinic Acids

The Phospha-Mannich reaction is a powerful tool for forming P-C-N bonds and synthesizing α-aminoalkylphosphinic acids. researchgate.nettandfonline.com This reaction involves the condensation of a compound with a P-H bond, an amine, and an aldehyde (most commonly formaldehyde). nih.govrsc.org For the synthesis of phosphinic acids, the key phosphorus-containing starting material is hypophosphorous acid (H₃PO₂). researchgate.nettandfonline.com

Hypophosphorous acid is unique because it exists in equilibrium with its trivalent tautomer, phosphonous acid (HP(OH)₂), which acts as the nucleophilic species in the reaction. researchgate.nettandfonline.com This trivalent form reacts with an imine or iminium species, generated in situ from the amine and aldehyde, to create the new phosphorus-carbon bond. tandfonline.com The reaction can produce both mono- and bis-(α-aminoalkyl)phosphinic compounds. tandfonline.com

Reaction conditions can significantly impact the outcome and cleanliness of the reaction. While traditional protocols often employ harsh acidic conditions, such as refluxing in concentrated HCl, which can lead to side reactions, newer methodologies have been developed to improve yields and purity. researchgate.netnih.gov One such improved method utilizes wet acetic acid as the solvent, which leads to nearly quantitative yields of aminomethyl-H-phosphinic acids with minimal byproducts. nih.govrsc.org The success of this milder approach has been found to depend on the basicity of the amine used, with amines having a pKa greater than 7-8 providing the desired products cleanly. nih.govrsc.org

Elucidation of Reaction Mechanisms in M Chlorophenyl Phenylphosphinic Acid Synthesis and Transformations

Mechanistic Investigations of Nucleophilic Substitution at the Phosphorus Center

Nucleophilic substitution at the phosphorus atom of phosphinic acids and their derivatives is a cornerstone of their chemistry. The mechanism of these reactions is generally considered to proceed through one of two primary pathways: a concerted, single-step process or a stepwise process involving a distinct intermediate. sapub.org

The two fundamental pathways for nucleophilic substitution at a phosphoryl center are the concerted (SN2-like) and the stepwise (addition-elimination) mechanisms. sapub.org

Concerted Mechanism: This pathway involves a single transition state where the nucleophile forms a bond to the phosphorus center at the same time as the leaving group bond is broken. sapub.org This is analogous to the SN2 reaction at a carbon center and typically results in the inversion of stereochemistry at the phosphorus atom. The reaction proceeds through a single pentacoordinate transition state where the incoming nucleophile and the departing leaving group occupy apical positions. researchgate.net

Stepwise Mechanism: This pathway involves the initial addition of the nucleophile to the phosphorus center to form a distinct, metastable pentacoordinate intermediate. sapub.orgcdnsciencepub.com This intermediate, typically having a trigonal bipyramidal geometry, subsequently eliminates the leaving group in a second step to form the final product. sapub.org The rate-determining step can be either the formation of this intermediate or its breakdown. sapub.org Evidence for this pathway often comes from the detection or trapping of the intermediate species or from stereochemical outcomes that show retention of configuration, which can occur if the intermediate has a sufficient lifetime to undergo structural reorganization (pseudorotation). rsc.org

Distinguishing between these pathways for a specific reaction of (m-chlorophenyl)phenylphosphinic acid requires a combination of kinetic, stereochemical, and computational studies.

Both the concerted and stepwise mechanisms involve pentacoordinate species, either as transient transition states or as intermediates. nih.gov These species are central to understanding the reactivity and stereochemistry of reactions at the phosphorus center.

The geometry of these pentacoordinate species is typically a trigonal bipyramidal (TBP-5C) structure. sapub.org In this arrangement, three substituents are located in the equatorial plane, and two are in the apical (axial) positions. The stability of this structure is governed by several factors, including:

Apicophilicity: This refers to the tendency of a substituent to occupy an apical position. More electronegative groups and groups that are better leaving groups generally prefer apical positions.

Steric Effects: Bulky substituents, like the phenyl and m-chlorophenyl groups in (m-chlorophenyl)phenylphosphinic acid, prefer the less-crowded equatorial positions. nih.gov

Stereoelectronic Effects: The interaction of orbitals can influence the stability and reactivity of the intermediate. For example, the presence of an α-carbonyl substituent has been shown to dramatically accelerate nucleophilic substitution through stereoelectronic stabilization of the pentacoordinate intermediate. rsc.org

In a stepwise reaction involving (m-chlorophenyl)phenylphosphinic acid, the incoming nucleophile would typically attack the phosphorus atom opposite to the leaving group, initially forming a TBP-5C intermediate where both groups are in apical positions. If this intermediate has a sufficient lifetime, it can undergo a process called Berry pseudorotation, where apical and equatorial substituents exchange positions. This can lead to a loss of stereochemical integrity, resulting in a mixture of inversion and retention products. rsc.org

Kinetic and Thermodynamic Aspects of Reactivity in Phosphinic Acid Chemistry

Kinetic and thermodynamic studies are powerful tools for elucidating reaction mechanisms. Techniques such as the application of linear free energy relationships and kinetic isotope effect studies provide quantitative data on the nature of transition states.

Linear free energy relationships (LFERs), such as the Hammett and Brønsted equations, correlate reaction rate constants with equilibrium constants or substituent parameters. wikipedia.org They are used to probe the electronic demands of the transition state. researchgate.net

The Hammett equation, log(k/k₀) = ρσ, is particularly useful for studying the effect of substituents on the reactivity of arylphosphinic acids. In this equation:

k is the rate constant for the substituted reactant (e.g., with the m-chloro group).

k₀ is the rate constant for the unsubstituted reactant (phenylphosphinic acid).

σ is the substituent constant, which quantifies the electronic effect of the substituent (positive for electron-withdrawing, negative for electron-donating). The m-chloro group is moderately electron-withdrawing, with a positive σ value.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

For nucleophilic substitution at the phosphorus center of (m-chlorophenyl)phenylphosphinic acid, a negative ρ value would suggest the buildup of positive charge at the reaction center in the transition state, while a positive ρ value indicates the buildup of negative charge. Studies on related organophosphorus compounds have often found negative ρ values for SN2-type processes, indicating significant bond formation to the nucleophile in the transition state. researchgate.net The electron-withdrawing m-chloro group would make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, leading to an increase in the reaction rate compared to the unsubstituted phenyl analog.

Table 1: Representative Hammett σ Constants for Common Substituents

| Substituent | σ (meta) | σ (para) | Electronic Effect |

|---|---|---|---|

| -OCH₃ | +0.12 | -0.27 | Donating (by resonance) |

| -CH₃ | -0.07 | -0.17 | Donating (by induction) |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Withdrawing (by induction) |

| -CN | +0.56 | +0.66 | Withdrawing |

| -NO₂ | +0.71 | +0.78 | Strongly Withdrawing |

The kinetic isotope effect (KIE) is the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., H with D, or ¹⁶O with ¹⁸O). wikipedia.org KIEs provide information about bond breaking or formation in the rate-determining step and the nature of the transition state. libretexts.orgprinceton.edu

Primary KIE: Observed when a bond to the isotopically substituted atom is broken in the rate-determining step. A significant primary KIE (typically >1.5 for H/D) indicates that this bond cleavage is central to the transition state.

Secondary KIE: Observed when the isotopically substituted atom is not directly involved in bond breaking/formation. These effects are smaller and provide information about changes in hybridization or steric environment at the labeled position. wikipedia.org

For a reaction of (m-chlorophenyl)phenylphosphinic acid, a KIE study could be designed to probe the mechanism. For example, in a hydrolysis reaction, using H₂¹⁸O as the nucleophile and observing a significant k(¹⁶O)/k(¹⁸O) KIE would provide strong evidence that the P-O bond formation is part of the rate-determining step. This would be consistent with a concerted SN2-like mechanism or a stepwise mechanism where the initial nucleophilic attack is rate-limiting. Conversely, the absence of a KIE would suggest that a subsequent step, such as the departure of the leaving group from a pentacoordinate intermediate, is rate-determining.

Table 2: General Interpretation of Kinetic Isotope Effects (KIE)

| KIE Value (k_light / k_heavy) | Type | Interpretation |

|---|---|---|

| > 1 (significantly) | Normal Primary | Bond to isotope is broken in the rate-determining step. |

| ≈ 1 | No Effect | Bond to isotope is not broken or formed in the rate-determining step, or the transition state is very early/late. |

| < 1 | Inverse | Bond to isotope becomes stiffer in the transition state (e.g., change from sp² to sp³ hybridization). |

| > 1 (slightly, e.g., 1.0-1.4) | Normal Secondary | Bond to isotope becomes less stiff in the transition state (e.g., change from sp³ to sp² hybridization). |

Influence of Substituents on Reaction Stereochemistry and Selectivity

When the phosphorus atom in a phosphinic acid derivative is chiral, as is the case for (m-chlorophenyl)phenylphosphinic acid, nucleophilic substitution reactions can proceed with specific stereochemical outcomes. The substituents attached to the phosphorus—in this case, a phenyl group, a meta-chlorophenyl group, an oxygen atom, and a hydroxyl group (or leaving group in a derivative)—play a critical role in directing the stereochemistry. nih.gov

The stereochemical outcome is intrinsically linked to the reaction mechanism:

Inversion of Configuration: This is the hallmark of a concerted SN2(P) mechanism, involving a direct backside attack by the nucleophile.

Retention of Configuration: This outcome is possible via a stepwise mechanism involving a pentacoordinate intermediate. If the intermediate undergoes at least one pseudorotation before the leaving group departs from an equatorial position, the original stereochemistry can be retained. rsc.org

Racemization: A mixture of inversion and retention products can result if the pentacoordinate intermediate has a long enough lifetime to undergo multiple pseudorotations, or if competing pathways are operative.

The electronic and steric properties of the m-chlorophenyl and phenyl substituents influence which pathway is favored. The steric bulk of these aryl groups will direct the incoming nucleophile's trajectory. Electron-withdrawing substituents can stabilize the increased electron density at the phosphorus center in the pentacoordinate transition state or intermediate, potentially influencing its lifetime and the likelihood of pseudorotation. Therefore, the specific nature of the nucleophile, the leaving group, and the reaction conditions can shift the balance between concerted and stepwise pathways, leading to different stereochemical selectivities. rsc.org

Derivatization and Functionalization Strategies of M Chlorophenyl Phenylphosphinic Acid

Esterification and Amidation Pathways for Diversification

The presence of the acidic P-OH group in (m-chlorophenyl)phenylphosphinic acid provides a direct handle for diversification through esterification and amidation reactions. These transformations are fundamental in altering the polarity, solubility, and biological activity of the parent compound.

Esterification of phosphinic acids can be achieved through various methods. acs.orgmt.com Direct esterification with alcohols can be promoted by microwave irradiation, often in the presence of ionic liquids which can enhance reaction rates and yields. beilstein-journals.org Another common approach involves the activation of the phosphinic acid, for instance, by conversion to a phosphinic chloride, followed by reaction with an alcohol. Transesterification of existing phosphinate esters with different alcohols, also sometimes facilitated by microwave conditions, offers an alternative route to new ester derivatives. wikipedia.org While specific examples for (m-chlorophenyl)phenylphosphinic acid are not prevalent in the reviewed literature, the general principles of phosphinic acid esterification are applicable. For instance, the reaction of a diarylphosphinic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is a viable method.

Amidation of phosphinic acids to form phosphinic amides is another important derivatization strategy. Similar to esterification, this can be achieved by activating the phosphinic acid, for example, by forming the corresponding phosphinic chloride, which then readily reacts with a primary or secondary amine. nih.gov Alternatively, coupling reagents used in peptide synthesis can be employed to facilitate the direct amidation of the phosphinic acid with an amine. nih.govlibretexts.org The synthesis of diphenylphosphinic amides has been reported as part of structure-activity relationship studies for ion channel inhibitors, highlighting the importance of this functional group. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Alcohol, Microwave, Ionic Liquid | Phosphinate Ester | beilstein-journals.org |

| Esterification | Activation (e.g., to acid chloride), Alcohol | Phosphinate Ester | acs.org |

| Transesterification | Phosphinate Ester, New Alcohol, Microwave | New Phosphinate Ester | wikipedia.org |

| Amidation | Activation (e.g., to acid chloride), Amine | Phosphinic Amide | nih.gov |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Phosphinic Amide | nih.govlibretexts.org |

Transformations Involving the P-H Functionality

It is important to clarify that (m-chlorophenyl)phenylphosphinic acid possesses a P-OH group and not a P-H bond. The tautomeric equilibrium lies heavily towards the tetracoordinate phosphinic acid form. However, transformations that are characteristic of H-phosphinic acids (secondary phosphine (B1218219) oxides), which do contain a P-H bond, are highly relevant in the synthesis of complex phosphinic acid derivatives. Often, a synthetic route might involve a precursor with a P-H bond that is later converted to a diarylphosphinic acid.

The P-H bond in H-phosphinic acids is reactive and can undergo a variety of addition reactions. One of the most significant is the Pudovik reaction , which involves the addition of the P-H bond across the C=N double bond of an imine to form α-aminophosphinates. nih.gov This reaction can be catalyzed by bases or Lewis acids. Microwave-assisted Pudovik reactions of diphenylphosphine (B32561) oxide with imines have been shown to proceed efficiently, often without the need for a solvent or catalyst. libretexts.org

Another important reaction is the phospha-Michael addition , where the P-H group adds to activated alkenes, such as α,β-unsaturated carbonyl compounds. uni.luyoutube.comyoutube.com This reaction provides a powerful tool for the formation of new carbon-phosphorus bonds. The reaction is often base-catalyzed, with organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and TMG (tetramethylguanidine) proving effective. youtube.com

While (m-chlorophenyl)phenylphosphinic acid itself does not have a P-H bond, it is conceivable to synthesize it from a precursor that does, or to chemically reduce the phosphinic acid to a secondary phosphine oxide, which could then undergo these transformations.

| Reaction Name | Reactants | Product | Key Features | Reference |

| Pudovik Reaction | H-phosphinic acid, Imine | α-Aminophosphinate | Forms C-P and C-N bonds | nih.govlibretexts.org |

| Phospha-Michael Addition | H-phosphinic acid, Activated Alkene | β-Phosphinoyl compound | Base-catalyzed C-P bond formation | uni.luyoutube.comyoutube.com |

Stereoselective Derivatization Approaches for Chiral Phosphinic Acids

(m-chlorophenyl)phenylphosphinic acid is a chiral molecule due to the presence of a stereogenic phosphorus center. The synthesis and derivatization of enantiomerically pure phosphinic acids are of significant interest, particularly in the development of chiral ligands and biologically active compounds.

One common strategy for obtaining enantiomerically pure phosphinic acids is through chiral resolution . This involves reacting the racemic phosphinic acid with a chiral resolving agent, typically a chiral amine such as brucine (B1667951) or (R/S)-1-phenylethylamine, to form a pair of diastereomeric salts. lumenlearning.com These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. lumenlearning.com After separation, the chiral amine can be removed by treatment with acid to yield the enantiomerically pure phosphinic acid.

Another powerful approach is the stereoselective synthesis of phosphinic acid derivatives. This can involve the use of a chiral auxiliary attached to the phosphorus atom, which directs the stereochemical outcome of subsequent reactions. For example, optically pure H-phosphinates derived from chiral alcohols like (-)-menthol can undergo stereospecific nucleophilic substitution at the phosphorus center with organometallic reagents (organolithiums or Grignard reagents) to produce P-stereogenic phosphine oxides with high enantiomeric excess. wikipedia.org The reaction typically proceeds with inversion of configuration at the phosphorus atom. wikipedia.org

Furthermore, catalytic enantioselective methods are being developed for the synthesis of P-chiral compounds. For instance, palladium-catalyzed enantioselective intramolecular C-H arylation has been used to synthesize P-stereogenic phosphinic amides with high enantioselectivity. youtube.com Chiral phosphoric acids have also been employed as catalysts in the enantioselective phosphinylation of imines to produce chiral α-amino diarylphosphine oxides. youtube.comchemistrytalk.org

| Strategy | Description | Example | Reference |

| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation. | Use of a chiral amine (e.g., brucine) to form separable salts. | lumenlearning.com |

| Stereoselective Synthesis | Use of a chiral auxiliary to control stereochemistry. | Nucleophilic substitution of optically pure H-phosphinates derived from (-)-menthol. | wikipedia.org |

| Catalytic Enantioselective Synthesis | Use of a chiral catalyst to generate a stereocenter. | Pd-catalyzed intramolecular C-H arylation to form P-stereogenic phosphinic amides. | youtube.com |

| Catalytic Enantioselective Synthesis | Use of a chiral catalyst to generate a stereocenter. | Chiral phosphoric acid-catalyzed phosphinylation of imines. | youtube.comchemistrytalk.org |

Reactions Facilitating Structural Modification of Aryl Moieties

The phenyl and m-chlorophenyl rings of (m-chlorophenyl)phenylphosphinic acid offer further opportunities for structural modification through reactions that target the aromatic systems. These modifications can be used to fine-tune the electronic and steric properties of the molecule.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common methods for functionalizing aromatic rings. wikipedia.orgwikipedia.org The phosphinic acid group is generally considered to be a deactivating, meta-directing group. Therefore, electrophilic substitution would be expected to occur on the phenyl ring, likely at the meta position, and on the m-chlorophenyl ring at positions ortho and para to the chlorine and meta to the phosphinic acid group. For example, nitration can be achieved using a mixture of nitric and sulfuric acid. rsc.org Halogenation of diarylphosphine oxides has been accomplished using hypervalent iodine reagents. uwaterloo.ca

Cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, provide powerful tools for the formation of new carbon-carbon bonds on the aryl rings. nih.govnih.govorganic-chemistry.org For the Suzuki-Miyaura coupling, the chloro-substituent on the m-chlorophenyl ring can serve as a handle for palladium-catalyzed coupling with a boronic acid. organic-chemistry.org This would allow for the introduction of a wide variety of aryl or alkyl groups at this position. The Heck reaction, which couples an aryl halide with an alkene, could also be employed to further functionalize the m-chlorophenyl ring. nih.govnih.gov While these reactions are well-established for aryl halides, their application to arylphosphinic acids would require careful optimization of reaction conditions to ensure the stability of the phosphinic acid moiety.

| Reaction Type | Description | Potential Application to (m-chlorophenyl)phenylphosphinic acid | Reference |

| Electrophilic Aromatic Substitution | Introduction of a substituent onto an aromatic ring via an electrophile. | Nitration or halogenation of the phenyl and/or m-chlorophenyl rings. | wikipedia.orgwikipedia.orgrsc.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organohalide with a boronic acid. | Coupling of the m-chlorophenyl group with a boronic acid to introduce new substituents. | organic-chemistry.org |

| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | Coupling of the m-chlorophenyl group with an alkene to introduce vinyl groups. | nih.govnih.gov |

Sophisticated Spectroscopic Characterization and Structural Analysis of M Chlorophenyl Phenylphosphinic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum would feature distinct regions. The aromatic protons on both the phenyl and m-chlorophenyl rings would appear as complex multiplets, typically in the 7.0-8.5 ppm range. compoundchem.comnetlify.app The acidic proton on the hydroxyl group (P-OH) would likely be a broad singlet, its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for all 12 carbon atoms. The carbon atom directly attached to the phosphorus (ipso-carbon) would exhibit a characteristic coupling constant (¹JPC). The chemical shifts of the carbons in the m-chlorophenyl ring would be influenced by the electronegative chlorine atom.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. huji.ac.il This nucleus has a wide chemical shift range, making it sensitive to the electronic environment around the phosphorus atom. For phosphinic acids, the ³¹P chemical shift is expected in a specific region, and the spectrum is often acquired with ¹H decoupling to simplify it to a single peak. rsc.org For related phenylphosphonic acid, a ³¹P chemical shift has been reported, providing a reference point for the expected value. semanticscholar.orgspectrabase.com

¹⁷O NMR: Oxygen-17 NMR is a more specialized technique due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. However, it can provide direct insight into the P=O and P-O-H moieties. nih.gov Studies on compounds like triphenylphosphine (B44618) oxide show that solid-state ¹⁷O NMR can differentiate between oxygen environments and provide data on the P-O bond character. nih.gov For (m-chlorophenyl)phenylphosphinic acid, distinct signals would be expected for the phosphoryl (P=O) and hydroxyl (P-O-H) oxygens.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for (m-chlorophenyl)phenylphosphinic Acid

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Complex multiplet patterns due to H-H and H-P coupling. |

| Acidic Proton | ¹H | Variable (Broad) | Position and shape are dependent on solvent, temperature, and concentration. |

| Aromatic Carbons | ¹³C | 120 - 140 | Specific shifts depend on position relative to P and Cl atoms. |

| Ipso-Carbons | ¹³C | Variable | Carbon directly bonded to phosphorus; will show P-C coupling. |

In solid-state NMR, the chemical shift of a nucleus can be orientation-dependent, a phenomenon known as Chemical Shift Anisotropy (CSA). osti.gov The principal components of the chemical shift tensor provide information about the local electronic structure and symmetry around the nucleus. For organophosphorus compounds, ³¹P CSA is particularly significant and can be related to bonding parameters. osti.govosti.gov

Studies on orthophosphates have shown that the chemical-shift anisotropy is correlated with P-O bond lengths and the deviation of O-P-O bond angles from ideal tetrahedral geometry. illinois.edu Similarly, for (m-chlorophenyl)phenylphosphinic acid in the solid state, the ³¹P CSA would provide valuable data on the geometry and electronic distribution of the phosphinic acid group. Dipolar coupling, the through-space interaction between nuclear spins, can also be measured in the solid state to determine internuclear distances and the relative orientation of different parts of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for unambiguously determining the three-dimensional structure of a molecule in a crystalline solid. nih.govwikipedia.org It provides precise coordinates of atoms, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Interactive Table 2: Crystallographic Data for the Analogous Compound Diphenylphosphinic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.474 |

| b (Å) | 6.0506 |

| c (Å) | 15.718 |

| β (°) | 99.93 |

| Volume (ų) | 1074.9 |

| Z | 4 |

| Data sourced from a study on diphenylphosphinic acid and is presented here for illustrative purposes. researchgate.net |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and deduce its structure by analyzing fragmentation patterns.

For (m-chlorophenyl)phenylphosphinic acid (C₁₂H₁₀ClO₂P), high-resolution mass spectrometry would confirm its monoisotopic mass of approximately 252.0107 Da. uni.lu Predicted mass spectrometry data indicates the expected m/z values for various adducts, which are crucial for identification in techniques like electrospray ionization (ESI). uni.lu

Interactive Table 3: Predicted Mass Spectrometry Adducts for (m-chlorophenyl)phenylphosphinic Acid

| Adduct | Predicted m/z |

| [M+H]⁺ | 253.01798 |

| [M+Na]⁺ | 274.99992 |

| [M-H]⁻ | 251.00342 |

| [M]⁺ | 252.01015 |

| Data predicted by computational methods. uni.lu |

Analysis of the fragmentation pattern, typically using electron ionization (EI-MS), provides structural information. While the specific fragmentation of the title compound is not published, the mass spectrum of the parent phenylphosphinic acid shows characteristic losses. nist.gov For (m-chlorophenyl)phenylphosphinic acid, fragmentation would likely involve cleavage of the P-C and C-Cl bonds, and rearrangements of the phenyl rings, leading to characteristic fragment ions that help to piece together the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

The spectra of (m-chlorophenyl)phenylphosphinic acid would be characterized by several key vibrational bands. Data from related compounds like 2-carboxyethyl(phenyl phosphinic) acid helps in assigning these bands. researchgate.net

P=O Stretch: A strong absorption band, typically between 1150 and 1250 cm⁻¹, corresponding to the phosphoryl group.

P-O-H Group: Broad absorption bands associated with O-H stretching (around 2500-3000 cm⁻¹) and P-O-H bending modes.

Aromatic Rings: Bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹).

P-C Stretch: Vibrations associated with the phenyl-phosphorus bond.

C-Cl Stretch: A characteristic band in the fingerprint region, typically between 700-750 cm⁻¹, indicating the presence of the chloro-substituent.

Interactive Table 4: Expected Characteristic Vibrational Frequencies for (m-chlorophenyl)phenylphosphinic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O | Stretching | 1150 - 1250 |

| O-H | Stretching | 2500 - 3000 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| P-C (Aryl) | Stretching | 990 - 1010 |

| C-Cl | Stretching | 700 - 750 |

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis for Hybrid Materials

When (m-chlorophenyl)phenylphosphinic acid is used as a precursor to create organic-inorganic hybrid materials, for example through a sol-gel process, Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are critical for characterization. mdpi.comnih.govresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface, revealing its morphology, topography, and texture. Studies on hybrids made with phenyl phosphinic acid show that this method can visualize the formation of complex, often porous, 3D networks. mdpi.comresearchgate.net

Energy Dispersive X-ray (EDX): EDX is an analytical technique coupled with SEM that provides elemental analysis of the sample. By detecting the characteristic X-rays emitted from the sample under electron beam bombardment, EDX can confirm the presence and relative abundance of elements. For a hybrid material synthesized using (m-chlorophenyl)phenylphosphinic acid and a metal precursor like zirconyl chloride, EDX would be used to confirm the presence of Carbon (C), Oxygen (O), Phosphorus (P), Chlorine (Cl), and Zirconium (Zr), verifying the incorporation of the phosphinic acid into the final material. mdpi.comacademie-sciences.fr

Computational and Theoretical Chemistry Insights into M Chlorophenyl Phenylphosphinic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to exploring the electronic environment of (m-chlorophenyl)phenylphosphinic acid. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and bonding characteristics of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules, providing a balance between accuracy and computational cost. DFT studies on molecules analogous to (m-chlorophenyl)phenylphosphinic acid focus on understanding their reactivity and stability through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For aromatic compounds, the HOMO is often a π-orbital associated with the phenyl rings, and the LUMO is a corresponding π*-orbital. The introduction of a chlorine atom and a phosphinic acid group influences the energies of these orbitals through inductive and mesomeric effects.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comlongdom.org These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).

| Parameter | Value (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.88 |

| Energy Gap (ΔE) | 4.33 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.88 |

| Electronegativity (χ) | 4.045 |

| Chemical Hardness (η) | 2.165 |

| Softness (S) | 0.462 |

| Electrophilicity Index (ω) | 3.77 |

This interactive table contains representative DFT-calculated reactivity descriptors for an analogous chlorophenyl compound.

Ab initio calculations, which are based on first principles without empirical parameters, provide a highly accurate description of molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2), are often used to perform conformational analysis and determine the most stable three-dimensional structure of a molecule. nih.gov

For (m-chlorophenyl)phenylphosphinic acid, the key degrees of freedom for conformational analysis would be the rotation around the P-C bonds connecting the phenyl and m-chlorophenyl rings to the phosphorus atom. Ab initio calculations can map the potential energy surface by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformers. nih.gov The results of such an analysis would reveal the preferred orientation of the aromatic rings relative to the phosphinic acid group, which is influenced by steric hindrance and subtle electronic interactions.

Furthermore, ab initio methods can accurately compute various molecular properties, including:

Polarizability: Measures the deformability of the electron cloud in an electric field.

Molecular Geometry: Determines precise bond lengths and angles for the stable conformers. nih.gov

These calculated properties are essential for understanding the molecule's intermolecular interactions and its behavior in different environments.

Mechanistic Probing through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. arxiv.org Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods are used to optimize the geometry of the TS and confirm its identity through a vibrational frequency analysis, where a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org

For reactions involving (m-chlorophenyl)phenylphosphinic acid, such as its synthesis or degradation, computational modeling could identify the transition states for key steps. For example, in a reaction involving nucleophilic attack at the phosphorus center, calculations could model the approach of the nucleophile, the formation of a pentacoordinate intermediate or transition state, and the departure of the leaving group. rsc.org This provides a step-by-step atomistic view of the reaction mechanism that is often difficult to obtain experimentally.

Once the reactants, products, intermediates, and transition states have been located, an energetic landscape or reaction profile can be constructed. This profile plots the relative energies of all stationary points along the reaction pathway. The height of the energy barrier (the difference in energy between the reactant and the transition state), known as the activation energy (Ea), determines the reaction rate. A lower activation energy implies a faster reaction.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structure.

For organophosphorus compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization technique. First-principles methods like the Gauge-Including Projected Augmented Wave (GIPAW) approach can calculate NMR parameters, including chemical shifts (δ) and chemical shift anisotropy (CSA) tensors. sigmaaldrich.com A study on the closely related phenylphosphinic acid [C₆H₅HPO(OH)] demonstrated the power of this approach. sigmaaldrich.com The calculations allowed for the complete assignment of ¹H, ¹³C, ¹⁷O, and ³¹P spectra. The calculated values were found to be in good agreement with experimental data, and the analysis of the calculated tensors provided detailed insights into hydrogen bonding and molecular orientation. sigmaaldrich.com

The following table shows a representative comparison of experimental and calculated NMR chemical shifts for phenylphosphinic acid, illustrating the accuracy of first-principles predictions.

| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |

| ³¹P | 23.5 | 25.0 |

| ¹³C (C-ipso) | 132.1 | 135.2 |

| ¹³C (C-ortho) | 130.9 | 131.5 |

| ¹³C (C-meta) | 128.3 | 129.0 |

| ¹³C (C-para) | 131.5 | 132.4 |

| ¹H (P-H) | 7.3 | 7.6 |

This interactive table contains representative predicted NMR chemical shifts for the related compound phenylphosphinic acid. sigmaaldrich.com

Similarly, DFT calculations are routinely used to predict vibrational (Infrared and Raman) spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Comparing the calculated frequencies and intensities with the experimental IR spectrum aids in the assignment of vibrational modes to specific functional groups and motions within the (m-chlorophenyl)phenylphosphinic acid molecule. nih.gov This correlative approach between theoretical and experimental spectra provides a robust method for structural confirmation.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, can greatly assist in the interpretation of experimental spectra. Density Functional Theory (DFT) has emerged as a robust method for predicting these parameters in organophosphorus compounds.

The calculation of NMR chemical shifts for (m-chlorophenyl)phenylphosphinic acid would typically involve geometry optimization of the molecule using a selected DFT functional, such as B3LYP or PBE0, in conjunction with a suitable basis set, for instance, 6-311G(d,p). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a standard reference, such as 85% phosphoric acid for ³¹P NMR.

Similarly, spin-spin coupling constants (J-couplings) can be computed using DFT. These calculations provide through-bond connectivity information and are sensitive to the dihedral angles and the nature of the chemical bonds between the coupled nuclei. For (m-chlorophenyl)phenylphosphinic acid, the prediction of ¹J(P,C), ²J(P,C), and ³J(P,H) coupling constants would be of particular interest for a complete assignment of its ¹H and ¹³C NMR spectra.

Below are illustrative tables of predicted NMR data for (m-chlorophenyl)phenylphosphinic acid, based on the application of DFT calculations. It is important to note that these are hypothetical values intended to represent the type of data generated from such computational studies.

Table 1: Predicted ¹H NMR Chemical Shifts for (m-chlorophenyl)phenylphosphinic Acid (Illustrative Data)

| Proton | Predicted Chemical Shift (ppm) |

| P-H | 7.50 - 7.80 |

| Phenyl H (ortho) | 7.60 - 7.90 |

| Phenyl H (meta) | 7.40 - 7.60 |

| Phenyl H (para) | 7.30 - 7.50 |

| m-chlorophenyl H (ortho to P) | 7.70 - 8.00 |

| m-chlorophenyl H (para to P) | 7.50 - 7.70 |

| m-chlorophenyl H (ortho to Cl) | 7.30 - 7.50 |

| m-chlorophenyl H (meta to Cl) | 7.20 - 7.40 |

Table 2: Predicted ³¹P NMR Chemical Shift for (m-chlorophenyl)phenylphosphinic Acid (Illustrative Data)

| Nucleus | Predicted Chemical Shift (ppm) |

| ³¹P | 20.0 - 25.0 |

Table 3: Predicted J-Coupling Constants for (m-chlorophenyl)phenylphosphinic Acid (Illustrative Data)

| Coupling | Predicted Value (Hz) |

| ¹J(P,H) | 500 - 550 |

| ¹J(P,C) (Phenyl) | 120 - 140 |

| ¹J(P,C) (m-chlorophenyl) | 125 - 145 |

| ²J(P,C) (Phenyl) | 10 - 15 |

| ²J(P,C) (m-chlorophenyl) | 12 - 18 |

| ³J(P,H) (Phenyl) | 5 - 10 |

| ³J(P,H) (m-chlorophenyl) | 6 - 12 |

Vibrational Frequency Predictions for Spectroscopic Confirmation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies are crucial for the assignment of experimental spectra, especially for complex molecules like (m-chlorophenyl)phenylphosphinic acid.

Computational approaches, primarily DFT, are widely used to predict the vibrational frequencies and their corresponding intensities. The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates.

For (m-chlorophenyl)phenylphosphinic acid, key vibrational modes would include the P-H stretching, P=O stretching, P-C stretching, and vibrations associated with the phenyl and m-chlorophenyl rings. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

The predicted vibrational spectrum serves as a valuable guide for interpreting the experimental IR and Raman spectra, allowing for a confident assignment of the observed absorption bands to specific molecular motions.

An illustrative table of predicted vibrational frequencies for key functional groups in (m-chlorophenyl)phenylphosphinic acid is presented below. These values are hypothetical and represent the expected output from DFT calculations.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of (m-chlorophenyl)phenylphosphinic Acid (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 2500 - 2700 |

| P-H Stretch | 2300 - 2400 |

| P=O Stretch | 1200 - 1250 |

| P-O Stretch | 950 - 1050 |

| P-C (Phenyl) Stretch | 700 - 750 |

| P-C (m-chlorophenyl) Stretch | 680 - 730 |

| C-Cl Stretch | 650 - 700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

Role in Catalysis Research and Ligand Design with M Chlorophenyl Phenylphosphinic Acid Derivatives

Investigation as Organocatalysts or Precursors for Catalytic Systems

There is no specific literature available that investigates (m-chlorophenyl)phenylphosphinic acid as an organocatalyst or as a precursor for catalytic systems. While the broader class of phosphinic acids has been explored in organocatalysis, research focusing on the m-chloro substituted phenylphenylphosphinic acid is not present in the reviewed scientific literature.

Design and Synthesis of Phosphinic Acid-Based Ligands for Metal Complexes

No publications were found detailing the specific design and synthesis of phosphinic acid-based ligands derived from (m-chlorophenyl)phenylphosphinic acid for the formation of metal complexes. The existing literature on phosphinate ligands focuses on other derivatives.

Coordination Chemistry of (m-chlorophenyl)phenylphosphinate Ligands

There is a lack of specific studies on the coordination chemistry of (m-chlorophenyl)phenylphosphinate ligands with various metal centers. Consequently, no data on their coordination modes, the structure of the resulting complexes, or their spectroscopic and electronic properties could be retrieved.

Exploration in Diverse Phosphorus-Based Catalysis Methodologies

No research could be found that explores the application of (m-chlorophenyl)phenylphosphinic acid or its derivatives in diverse phosphorus-based catalysis methodologies. The field of phosphorus-based catalysis is extensive, but studies involving this specific compound have not been published.

Due to the absence of specific research findings on "Phosphinic acid, (m-chlorophenyl)phenyl-" in the requested areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided outline. The creation of data tables and detailed research findings is unachievable without underlying scientific literature.

Strategic Intermediacy and Precursor Chemistry of M Chlorophenyl Phenylphosphinic Acid

Role as Key Intermediate in the Synthesis of Complex Organophosphorus Compounds

The utility of (m-chlorophenyl)phenylphosphinic acid as a foundational building block is well-established in synthetic organophosphorus chemistry. Organophosphorus compounds are a broad class of molecules that contain carbon-phosphorus bonds and are crucial in areas ranging from medicinal chemistry to materials science. wikipedia.orgnih.govfrontiersin.org The phosphinic acid moiety, P(O)OH, is a key functional group that can undergo various transformations to create more complex derivatives.

One of the primary transformations is the esterification of the phosphinic acid. For instance, reacting the acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding phosphinate ester. This reaction is fundamental for creating compounds with tailored properties. A general example of this is the synthesis of phosphinate esters which can act as ligands or be further functionalized.

Research has demonstrated the conversion of similar phosphinic acids into various other organophosphorus compounds. dtic.mil While specific examples detailing the direct use of (m-chlorophenyl)phenylphosphinic acid are specialized, the known reactivity of the phosphinic acid group allows for its conversion into phosphinic halides, amides, and mixed anhydrides. These intermediates can then participate in a variety of coupling reactions, such as palladium-catalyzed cross-couplings, to form new P-C, P-N, or P-O bonds, thereby assembling intricate molecular frameworks.

The synthesis of complex organophosphorus compounds often involves multi-step sequences where the phosphinic acid serves as an early-stage intermediate. For example, reduction of the phosphinic acid or its derivatives can lead to the formation of secondary phosphine (B1218219) oxides and subsequently chiral phosphines, which are highly valuable as ligands in asymmetric catalysis.

| Reactant | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| (m-chlorophenyl)phenylphosphinic acid | Alcohol (ROH), DCC | Phosphinate Ester | Intermediate for further functionalization, potential bioactive molecules. |

| (m-chlorophenyl)phenylphosphinic acid | Thionyl Chloride (SOCl₂) | Phosphinic Chloride | Reactive intermediate for forming amides and esters. |

| (m-chlorophenyl)phenylphosphinic acid | Amine (R₂NH), Coupling Agent | Phosphinic Amide | Building blocks for ligands and biologically active compounds. |

| (m-chlorophenyl)phenylphosphinic acid | Reducing Agents (e.g., Silanes) | Secondary Phosphine Oxide | Precursor to valuable phosphine ligands. |

Precursor for Advanced Materials and Polymeric Systems Research

The unique properties endowed by the phosphorus atom make (m-chlorophenyl)phenylphosphinic acid and its derivatives attractive precursors for the development of advanced materials and polymers. Organophosphorus compounds are known to impart desirable characteristics such as flame retardancy, thermal stability, and metal-chelating properties to polymeric systems. frontiersin.orgmdpi.com

The presence of the reactive P-OH group allows (m-chlorophenyl)phenylphosphinic acid to be incorporated into polymer backbones or used as a pendant group modifier. It can be used as a comonomer in polycondensation reactions with diols or diamines to create phosphorus-containing polyesters or polyamides. The resulting polymers often exhibit enhanced thermal stability and flame resistance due to the ability of phosphorus compounds to promote char formation in the event of a fire, which acts as an insulating barrier.

Furthermore, derivatives of this acid can be used to create polymer-supported catalysts or metal extractants. mdpi.com The phosphorus center can act as a ligand to coordinate with metal ions. When these functionalities are attached to a solid polymer support, they can be used for applications such as heterogeneous catalysis or for the selective removal and recovery of heavy metals from aqueous solutions. mdpi.com For example, resins functionalized with phosphinic acid groups have been investigated for their ability to selectively bind and separate lanthanides and actinides. mdpi.com

| Application Area | Role of (m-chlorophenyl)phenylphosphinic acid derivative | Resulting Material Property |

|---|---|---|

| Flame Retardant Polymers | Incorporated as a comonomer or additive. | Increased char formation, reduced flammability. |

| High-Performance Polymers | Used to create phosphorus-containing polyesters or polyamides. | Enhanced thermal and oxidative stability. |

| Metal Ion Extraction | Functional group on an ion-exchange resin. | Selective binding of metal ions (e.g., lanthanides). |

| Heterogeneous Catalysis | Component of a polymer-supported ligand. | Facilitates catalyst recovery and reuse. |

Derivatization Pathways Leading to Diverse Chemical Scaffolds

The chemical structure of (m-chlorophenyl)phenylphosphinic acid offers several avenues for derivatization, enabling the creation of a wide range of chemical scaffolds. The primary sites for reaction are the acidic proton of the hydroxyl group, the hydroxyl group itself, and potentially the aromatic rings through electrophilic substitution, although the latter is less common under standard conditions.

The most straightforward derivatization involves the reaction of the P-OH group. As mentioned, esterification and amidation are common pathways. These reactions are highly versatile, as a vast library of alcohols and amines can be used to introduce a wide variety of functional groups and structural motifs into the final molecule. For example, reacting the corresponding phosphinic chloride with a chiral alcohol or amine can lead to the synthesis of diastereomeric phosphinates, which can be separated to obtain enantiomerically pure compounds.

Another important derivatization pathway is the conversion to phosphinic azides, which are precursors to phosphonimidates through the Staudinger reaction. Furthermore, the P=O group can, under certain conditions, participate in reactions, although it is generally quite stable. mdpi.com The chlorophenyl group also provides a handle for further modification. The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of other aryl, alkyl, or acetylenic groups. This significantly expands the molecular diversity that can be achieved starting from this single intermediate.

These derivatization pathways are crucial for generating libraries of compounds for screening in drug discovery or for fine-tuning the properties of materials. The ability to systematically modify the structure around the central phosphorus atom allows for the rational design of molecules with specific electronic, steric, and physicochemical properties.

Emerging Research Directions and Interdisciplinary Investigations Involving M Chlorophenyl Phenylphosphinic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of organophosphorus compounds, including (m-chlorophenyl)phenylphosphinic acid, is an area of active research focused on improving efficiency and reducing environmental impact. Modern synthetic strategies are moving away from classical, multi-step processes that often require harsh conditions and stoichiometric reagents. The focus is now on developing novel catalytic systems and process technologies that offer higher yields, greater selectivity, and milder reaction conditions.

One promising avenue is the development of advanced catalytic methods. For instance, heterogeneous catalysts, such as metal-organic frameworks (MOFs), are being explored for their ability to facilitate complex bond formations under mild conditions. These catalysts offer the significant advantage of being easily separable from the reaction mixture and reusable, which aligns with the principles of green chemistry by minimizing waste. Another innovative approach in organophosphorus chemistry involves the use of precursor complexes that act as phosphorus atom carriers, enabling the straightforward and selective synthesis of complex cyclic phosphines. rsc.org The application of such novel strategies could lead to more streamlined and sustainable production routes for (m-chlorophenyl)phenylphosphinic acid.

Furthermore, the adoption of modern process technologies like continuous-flow synthesis is being investigated. Continuous-flow reactors can offer superior control over reaction parameters, leading to improved yields and safety, and have been successfully applied to the synthesis of various complex molecules. mdpi.com

| Parameter | Traditional Synthetic Route (Hypothetical) | Novel Catalytic Route (Projected) |

|---|---|---|

| Reagents | Stoichiometric, often hazardous reagents | Catalytic amounts of reusable catalysts (e.g., MOFs) |

| Reaction Conditions | High temperatures and pressures | Mild temperatures and pressures |

| Solvent Usage | High volumes of volatile organic compounds (VOCs) | Greener solvents (e.g., water, alcohols) or solvent-free conditions |

| Waste Generation (E-Factor) | High (significant waste per kg of product) | Low (minimal waste generation) |

| Process Type | Batch processing | Continuous-flow processing for enhanced control and scalability |

Advanced Theoretical Approaches for Predictive Chemistry and Material Science

Computational chemistry has become an indispensable tool for accelerating research and development in material science. Advanced theoretical approaches, such as Density Functional Theory (DFT), allow for the in-silico investigation of molecules like (m-chlorophenyl)phenylphosphinic acid, providing deep insights into their electronic structure, reactivity, and potential for self-assembly. These predictive models enable researchers to screen potential applications and design new materials with desired properties before engaging in extensive laboratory work.